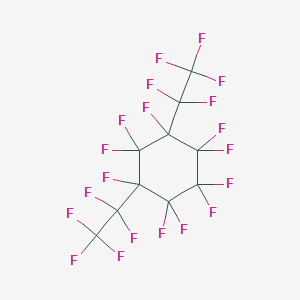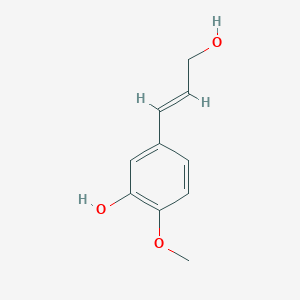
9-(2-Bromophenyl)phenanthrene
Vue d'ensemble
Description
9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of a phenanthrene core with a bromine atom attached to the ninth carbon position and a phenyl group attached to the second carbon position. This compound is known for its unique reactivity and fluorescence properties under ultraviolet light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)phenanthrene typically involves a Suzuki coupling reaction. One common method includes the reaction of 9-phenanthrene boronic acid with o-dibromobenzene in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, and a mixture of tetrahydrofuran and toluene as solvents. The reaction is carried out under an inert atmosphere at 90°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(2-Bromophenyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 9-(2-methoxyphenyl)phenanthrene.
Coupling Reactions: Products include various phenanthrene derivatives with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
9-(2-Bromophenyl)phenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 9-(2-Bromophenyl)phenanthrene involves its interaction with various molecular targets through its aromatic and bromine-substituted structure. The bromine atom can participate in halogen bonding, while the phenanthrene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding properties in different environments .
Comparaison Avec Des Composés Similaires
9-Bromophenanthrene: Similar structure but lacks the phenyl group at the second position, resulting in different reactivity and applications.
9-Phenylphenanthrene: Lacks the bromine atom, affecting its chemical behavior and fluorescence properties.
9,10-Dihydrophenanthrene Derivatives: These compounds have different substitution patterns and hydrogenation levels, leading to varied applications in materials science and pharmaceuticals.
Uniqueness: 9-(2-Bromophenyl)phenanthrene is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct reactivity and fluorescence characteristics. This makes it valuable in specialized applications where both properties are advantageous .
Propriétés
IUPAC Name |
9-(2-bromophenyl)phenanthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVOONPIHMCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)







![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)


